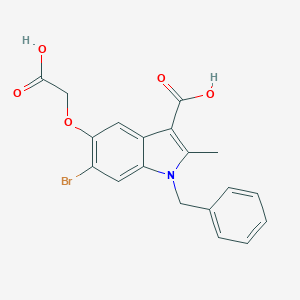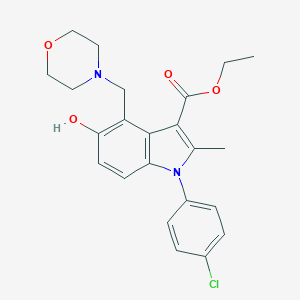
2-(4-pyridinyl)-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-pyridinyl)-1H-perimidine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of perimidine and has shown promising results in various areas of research.
Wirkmechanismus
The mechanism of action of 2-(4-pyridinyl)-1H-perimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell division and is often overexpressed in cancer cells. By inhibiting the activity of CDK4, 2-(4-pyridinyl)-1H-perimidine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-pyridinyl)-1H-perimidine can have several biochemical and physiological effects. One of the most significant effects is the inhibition of CDK4 activity, as mentioned earlier. Additionally, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 2-(4-pyridinyl)-1H-perimidine has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-pyridinyl)-1H-perimidine in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, 2-(4-pyridinyl)-1H-perimidine is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also some limitations associated with the use of 2-(4-pyridinyl)-1H-perimidine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-pyridinyl)-1H-perimidine, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions that could be explored in the research of 2-(4-pyridinyl)-1H-perimidine. One potential direction is the development of more potent derivatives of this compound. Studies have shown that small changes in the chemical structure of 2-(4-pyridinyl)-1H-perimidine can significantly affect its activity. Therefore, the development of more potent derivatives could lead to more effective treatments for cancer and other diseases.
Another potential direction is the exploration of the anti-inflammatory properties of 2-(4-pyridinyl)-1H-perimidine. While this compound has been shown to have anti-inflammatory properties, more research is needed to fully understand its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(4-pyridinyl)-1H-perimidine is a promising compound that has shown potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and potential applications, this compound could be a valuable tool in the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 2-(4-pyridinyl)-1H-perimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 4-bromopyridine and 1,5-diaminonaphthalene in the presence of a palladium catalyst. This reaction results in the formation of 2-(4-pyridinyl)-1H-perimidine with a yield of around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(4-pyridinyl)-1H-perimidine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, 2-(4-pyridinyl)-1H-perimidine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-(4-pyridinyl)-1H-perimidine |
|---|---|
Molekularformel |
C16H11N3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1H-perimidine |
InChI |
InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19) |
InChI-Schlüssel |
IHRUYMZEEDZGCC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)



![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)